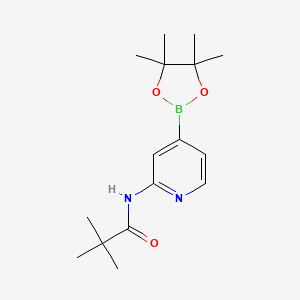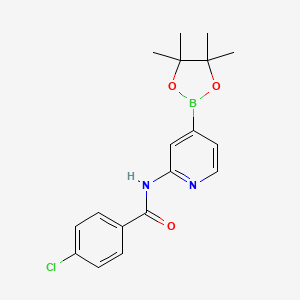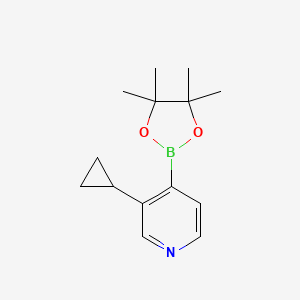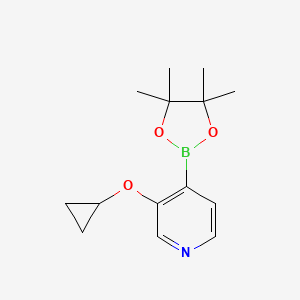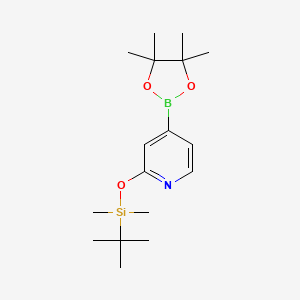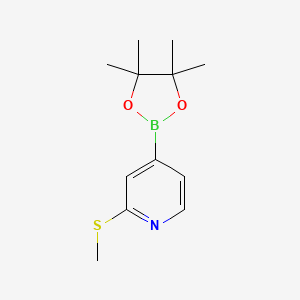
3-(Isopropoxy)pyridine-4-boronic acid pinacol ester
Vue d'ensemble
Description
3-(Isopropoxy)pyridine-4-boronic acid pinacol ester (IPBP) is a versatile organic compound that has been extensively studied in both academic and industrial laboratories. It is widely used as a reagent in organic synthesis and has been found to have a wide range of applications in pharmaceutical research and development. IPBP has been used as a catalyst in the synthesis of various compounds, including the synthesis of active pharmaceutical ingredients (APIs). It has also been used as a reagent in the preparation of a variety of other compounds, including polymers and surfactants.
Applications De Recherche Scientifique
3-(Isopropoxy)pyridine-4-boronic acid pinacol ester has been used in a wide range of scientific research applications, including the synthesis of APIs, the preparation of polymers, and the synthesis of surfactants. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Additionally, 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester has been used in the synthesis of peptides and peptide-like molecules, as well as in the synthesis of various pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester is not fully understood. However, it is believed that the boronic acid group of 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester acts as a Lewis acid, which facilitates the formation of covalent bonds between the reactants. Additionally, the isopropyl alcohol group of 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester is believed to act as a nucleophile, which facilitates the formation of covalent bonds between the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester are not well understood. However, it is believed that 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester may be involved in the regulation of gene expression and the regulation of metabolic processes. Additionally, 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester has been found to possess antioxidant activity and to be involved in the regulation of cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester in laboratory experiments include its high purity, its low cost, and its ease of use. Additionally, 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester is a relatively safe reagent and does not pose any significant safety risks. The main limitation of 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester for laboratory experiments is its low reactivity, which can limit the range of reactions that can be achieved with this reagent.
Orientations Futures
The future directions for research on 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceutical research and development. Additionally, further research is needed to investigate the potential of 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester as a catalyst in the synthesis of APIs and other pharmaceutical intermediates. Additionally, further research is needed to investigate the potential of 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester as a reagent in the synthesis of polymers and surfactants. Finally, further research is needed to investigate the potential of 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester as a reagent in the synthesis of peptides and peptide-like molecules.
Méthodes De Synthèse
The synthesis of 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester can be achieved through a variety of methods, including the reaction of 4-boronic acid pinacol ester with isopropyl alcohol and pyridine. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, and at temperatures ranging from room temperature to reflux. The reaction is typically complete within 1-2 hours and yields a product with a purity of greater than 95%.
Propriétés
IUPAC Name |
3-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-10(2)17-12-9-16-8-7-11(12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCMGKMDFATBCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139116 | |
| Record name | Pyridine, 3-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isopropoxy)pyridine-4-boronic acid pinacol ester | |
CAS RN |
2096338-70-2 | |
| Record name | Pyridine, 3-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



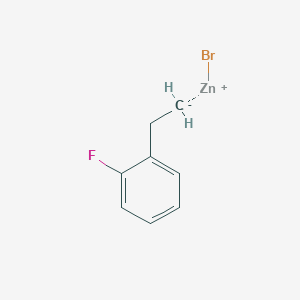

![5,6'-Dimethyl-[2,2']bipyridinyl; 97%](/img/structure/B6337728.png)


